molecular formula C9H11NO3 B14841585 (6-Methoxy-4-methylpyridin-2-YL)acetic acid

(6-Methoxy-4-methylpyridin-2-YL)acetic acid

Cat. No.: B14841585
M. Wt: 181.19 g/mol
InChI Key: LHFBEHHCWXFUPK-UHFFFAOYSA-N
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Description

(6-Methoxy-4-methylpyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-methylpyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-4-methylpyridine with a suitable acetic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-4-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

(6-Methoxy-4-methylpyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxy-4-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-4-methylpyridin-3-yl)acetic acid: A closely related compound with similar structural features.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.

Uniqueness

(6-Methoxy-4-methylpyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(6-methoxy-4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)10-8(4-6)13-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

LHFBEHHCWXFUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)OC)CC(=O)O

Origin of Product

United States

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